Cas no 139360-19-3 (Cyclohexanol, 2-(4-fluorophenyl)-, trans-)
Cyclohexanol, 2-(4-fluorophenyl)-, trans- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol, 2-(4-fluorophenyl)-, trans-
- SCHEMBL19332086
- rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
- G39748
- Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel-
- 139360-19-3
- AKOS030590509
- Z2940609135
- EN300-761600
- (1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol
-
- Inchi: 1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2/t11-,12+/m0/s1
- InChI Key: WOONSTDBFNVLTK-NWDGAFQWSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H]1CCCC[C@H]1O
Computed Properties
- Exact Mass: 194.11075
- Monoisotopic Mass: 194.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Cyclohexanol, 2-(4-fluorophenyl)-, trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AA60536-2.5g |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 2.5g |
$888.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-5g |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 5g |
$1298.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-50mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 50mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-100mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 100mg |
$154.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-250mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 250mg |
$206.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-500mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 500mg |
$362.00 | 2024-04-20 | |
| A2B Chem LLC | AA60536-1g |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95% | 1g |
$471.00 | 2024-04-20 | |
| Chemenu | CM421873-250mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95%+ | 250mg |
$205 | 2023-02-02 | |
| Chemenu | CM421873-500mg |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95%+ | 500mg |
$363 | 2023-02-02 | |
| Chemenu | CM421873-1g |
Cyclohexanol, 2-(4-fluorophenyl)-, (1R,2S)-rel- |
139360-19-3 | 95%+ | 1g |
$508 | 2023-02-02 |
Cyclohexanol, 2-(4-fluorophenyl)-, trans- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Cyclohexanol, 2-(4-fluorophenyl)-, trans-
Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3): An Overview and Recent Advances
Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, often referred to as trans-2-(4-fluorophenyl)cyclohexanol, has garnered considerable attention due to its unique structural properties and potential applications in various scientific and industrial domains.
The trans configuration of this compound is particularly noteworthy, as it imparts distinct chemical and physical characteristics compared to its cis isomer. The presence of the fluorine atom in the 4-position of the phenyl ring further enhances its reactivity and stability, making it a valuable intermediate in the synthesis of more complex molecules.
Recent studies have explored the potential of trans-2-(4-fluorophenyl)cyclohexanol in pharmaceutical research. One notable application is its use as a building block in the synthesis of novel drugs targeting specific biological pathways. For instance, researchers at the University of California have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the development of new therapeutic agents.
In addition to its pharmaceutical applications, trans-2-(4-fluorophenyl)cyclohexanol has been investigated for its role in materials science. A study published in the Journal of Materials Chemistry highlighted its use in the synthesis of advanced polymers with enhanced mechanical and thermal properties. These polymers have potential applications in fields such as electronics, automotive, and aerospace engineering.
The synthesis of trans-2-(4-fluorophenyl)cyclohexanol typically involves a multi-step process that includes the formation of a cyclohexene derivative followed by hydroxylation and fluorination steps. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these reactions. For example, a novel ruthenium-based catalyst developed by researchers at MIT has shown remarkable activity in promoting the selective formation of the trans isomer.
From an environmental perspective, the production and use of trans-2-(4-fluorophenyl)cyclohexanol are subject to stringent regulations to ensure minimal environmental impact. Green chemistry principles are increasingly being applied to optimize synthetic routes and reduce waste generation. A recent study by the American Chemical Society outlined several sustainable methods for synthesizing this compound, including the use of biocatalysts and renewable feedstocks.
In conclusion, Cyclohexanol, 2-(4-fluorophenyl)-, trans- (CAS No. 139360-19-3) continues to be a focal point in both academic and industrial research due to its versatile properties and wide-ranging applications. Ongoing studies are expected to further expand our understanding of this compound and unlock new possibilities for its use in various fields.
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